molecular formula C8H11N5 B082850 trimethyl(purin-9-id-6-yl)azanium CAS No. 14612-26-1

trimethyl(purin-9-id-6-yl)azanium

Cat. No.: B082850
CAS No.: 14612-26-1
M. Wt: 177.21 g/mol
InChI Key: XOWCNIATQMMHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trimethyl(purin-9-id-6-yl)azanium is a purine derivative that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trimethylazaniumyl group attached to the purine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl(purin-9-id-6-yl)azanium typically involves a multi-step process starting from purine derivatives. One common method involves the alkylation of purine with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the presence of a base like sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

trimethyl(purin-9-id-6-yl)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

trimethyl(purin-9-id-6-yl)azanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl(purin-9-id-6-yl)azanium involves its interaction with specific molecular targets within cells. It is known to interfere with purine metabolism, affecting the synthesis of nucleotides and nucleic acids. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound targets enzymes involved in purine biosynthesis and salvage pathways, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trimethyl(purin-9-id-6-yl)azanium is unique due to the presence of the trimethylazaniumyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

14612-26-1

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

trimethyl(purin-9-id-6-yl)azanium

InChI

InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3

InChI Key

XOWCNIATQMMHBQ-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2

Canonical SMILES

C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2

14612-26-1

Origin of Product

United States

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